Flecainide acetate
Overview
Description
Flecainide acetate is a class Ic antiarrhythmic agent used to prevent and treat abnormally fast heart rates, including ventricular and supraventricular tachycardias . It works by decreasing the entry of sodium in heart cells, causing prolongation of the cardiac action potential . This compound was first approved for medical use in the United States in 1985 and is available as a generic medication .
Mechanism of Action
Target of Action
Flecainide acetate is a Class IC antiarrhythmic agent . Its primary targets are the Nav1.5 sodium channels in the heart . These channels play a crucial role in the conduction of electrical impulses in the heart, which is essential for maintaining a regular heart rhythm .
Mode of Action
This compound works by blocking the Nav1.5 sodium channels in the heart, thereby slowing the upstroke of the cardiac action potential . This action slows the conduction of electrical impulses within the heart, reducing its excitability . Flecainide also prevents delayed rectifier potassium channels from opening, lengthening the action potential .
Biochemical Pathways
This compound affects several biochemical pathways in the heart. It slows atrial, atrioventricular (AV) nodal, His-Purkinje, and intraventricular conduction . This effect is particularly marked on the His-Purkinje system, which is responsible for rapidly conducting impulses from the AV node to the ventricles . By slowing these pathways, this compound prolongs the refractory period of the heart, reducing its susceptibility to arrhythmias .
Pharmacokinetics
This compound exhibits high bioavailability, with approximately 95% of the drug being absorbed after oral administration . It has a protein binding of 40% . The elimination half-life of flecainide is approximately 20 hours, with a range of 12–27 hours . The majority of the drug (86%)
Biochemical Analysis
Biochemical Properties
Flecainide acetate interacts with several key biomolecules in the heart. It blocks fast inward sodium channels and slowly unbinds during diastole, prolonging the refractory period of the heart . This blockade also shortens the duration of action potentials through the Purkinjie fibers . This compound also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Finally, this compound also blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .
Cellular Effects
This compound has significant effects on various types of cells, particularly heart cells. It corrects irregular heartbeats to a normal rhythm and slows an overactive heart . It also has the ability to slow conduction throughout the cardiac conduction system, with the most marked effects on His-Purkinje conduction and ventricular activation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by blocking sodium and potassium channels. It decreases the entry of sodium in heart cells, causing prolongation of the cardiac action potential . It also prevents delayed rectifier potassium channels from opening, lengthening the action potential through ventricular and atrial muscle fibers . Additionally, it blocks ryanodine receptor opening, reducing calcium release from sarcoplasmic reticulum, which reduces depolarization of cells .
Temporal Effects in Laboratory Settings
In healthy subjects, the plasma half-life of unchanged this compound is relatively long (mean 13 hours after single doses and 16 hours after multiple dosage) . The rate of this compound elimination from plasma may possibly be reduced in older patients .
Dosage Effects in Animal Models
In animal models, this compound has shown potent antiarrhythmic activity and is more potent than lidocaine, procainamide, and quinidine . It is active against both ventricular and supraventricular arrhythmias from a number of causes . This compound caused a decrease in atrial fibrillatory rate in all animals and restored sinus rhythm in the animals with induced atrial fibrillation .
Metabolic Pathways
The majority of this compound is eliminated by the kidneys, with the remainder metabolized by the cytochrome P450 2D6 isoenzyme in the liver . Therefore, alterations in renal function or urine pH will greatly affect the elimination of this compound, as more is eliminated by the kidney than by the hepatic route .
Transport and Distribution
This compound is almost completely absorbed after oral administration and does not undergo extensive first-pass metabolism . The bioavailability from this compound tablets has been reported to be about 90% . Protein binding of this compound is within the range 32 to 58% .
Subcellular Localization
This compound primarily localizes in the heart cells where it exerts its effects. It blocks sodium and potassium channels, thereby slowing conduction through the heart . It selectively increases anterograde and retrograde accessory pathway refractoriness .
Preparation Methods
The preparation of flecainide acetate involves several steps. One method starts with 2,5-di(2,2,2-trifluoroethoxy)benzoic acid, chloroacetonitrile, triethylamine, and ethyl acetate as raw materials . Under nitrogen protection, a reflux reaction generates cyanomethyl-2,5-di(2,2,2-trifluoroethoxy)benzoate. This intermediate reacts with 2-aminomethylpiperidine in ethyl acetate to form flecainide. Finally, acetic acid and ethyl acetate are added to produce this compound . This method is noted for its simplicity, low cost, and high yield .
Chemical Reactions Analysis
Flecainide acetate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable structure.
Common Reagents and Conditions: Typical reagents include acetic acid, ethyl acetate, and nitrogen as a protective gas.
Major Products: The primary product is this compound itself, with high purity achieved through careful control of reaction conditions.
Scientific Research Applications
Flecainide acetate has a wide range of applications in scientific research:
Biology: Research on this compound includes its effects on ion channels and cellular electrophysiology.
Medicine: Clinically, it is used to manage atrial fibrillation, paroxysmal supraventricular tachycardias, and certain ventricular arrhythmias.
Industry: This compound is produced and marketed by pharmaceutical companies for therapeutic use.
Comparison with Similar Compounds
Flecainide acetate is compared with other class Ic antiarrhythmic agents such as encainide and propafenone . While all three compounds share a similar mechanism of action, this compound is unique in its specific molecular structure, which includes two trifluoroethoxy groups and a piperidine ring . This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Similar Compounds
Encainide: Another class Ic antiarrhythmic agent with a similar mechanism but different molecular structure.
Propafenone: Shares the same class but has additional beta-blocking properties.
Metoprolol: A beta-blocker used for similar indications but belongs to a different class of antiarrhythmics.
This compound’s unique structure and specific action on sodium channels make it a valuable compound in both clinical and research settings.
Properties
IUPAC Name |
acetic acid;N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3.C2H4O2/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11;1-2(3)4/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXNZRPQSOPPRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54143-55-4 (Parent) | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8020626 | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>71.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
54143-56-5 | |
Record name | Flecainide acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54143-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flecainide acetate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054143565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flecainide acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide monoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.616 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLECAINIDE ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8U465Q1WQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.